N-(3-aminophenyl)-2-phenoxyacetamide

Übersicht

Beschreibung

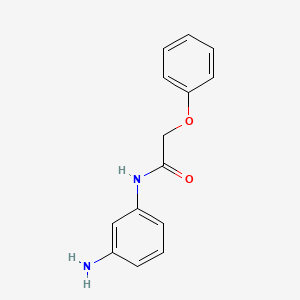

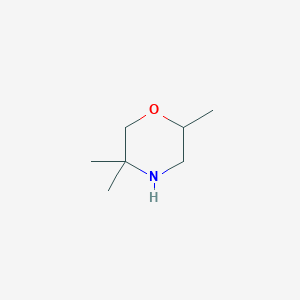

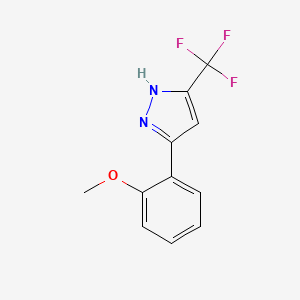

“N-(3-aminophenyl)-2-phenoxyacetamide” is a compound that contains an amide group (-CONH2), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and an ether group (an oxygen atom connected to two carbon atoms, -O-). The “3-aminophenyl” part refers to a benzene ring with an amino group (-NH2) at the 3rd position. The “2-phenoxyacetamide” part refers to an acetamide group (CH3CONH2) with a phenyl group attached to the 2nd position via an oxygen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (such as 3-aminophenol) with an appropriate acid chloride (such as 2-phenoxyacetyl chloride) in the presence of a base . This is a common method for forming amide bonds .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an amide group, which can participate in hydrogen bonding and has a partial double bond character due to resonance. The phenyl rings contribute to the overall stability of the molecule through delocalization of electrons (aromaticity) .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amine group could be acylated or alkylated, and the amide group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could enhance its solubility in water due to the ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Mass Spectrometry

“N-(3-aminophenyl)-2-phenoxyacetamide” and its derivatives have been used in mass spectrometry research . The gas-phase chemistry of protonated N-(3-aminophenyl)benzamide and its derivatives has been investigated experimentally and theoretically, which shows an interesting N–O exchange rearrangement via an ion-neutral complex and then a water migration pathway .

Nonlinear Optics

The compound has potential applications in the field of nonlinear optics . A novel organic compound known as Quinolinecarboxamide Chalcone (QCC) was synthesized using aldol condensation and carboxamide formation method . The linear and third-order nonlinear optical properties of QCC dissolved in polar solvents such as DMSO, DMF, and Ethanol have been studied . The results divulged that the synthesized organic compound is a novel nonlinear optical material for applications in photonics and optoelectronics .

Synthesis of N-Arylamides

“N-(3-aminophenyl)-2-phenoxyacetamide” could potentially be used in the synthesis of N-arylamides . A new synthetic protocol for the preparation of N-arylamides including paracetamol via the hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines has been demonstrated .

Wirkmechanismus

Target of Action

For instance, N-(3-Aminophenyl)methanesulfonamide is used as a reactant for the preparation of biologically and pharmacologically active molecules

Mode of Action

A compound with a similar structure, ym 244769, is known to inhibit the reverse mode of na+/ca2+ exchange (ncx), potently inhibiting na±dependent 45 ca2+ uptake

Biochemical Pathways

For instance, YM 244769, a Na+/Ca2+ exchange inhibitor, has been found to protect against hypoxia/reoxygenation-induced cell damage

Result of Action

For instance, YM 244769 has been found to protect against hypoxia/reoxygenation-induced cell damage

Action Environment

The stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-aminophenyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-11-5-4-6-12(9-11)16-14(17)10-18-13-7-2-1-3-8-13/h1-9H,10,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAFRSDTNJKKFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminophenyl)-2-phenoxyacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylphenyl)methoxy]naphthalene-1-carbonitrile](/img/structure/B3169897.png)

![2-[4-(Propan-2-yl)benzenesulfonyl]-2-(pyridin-3-yl)ethan-1-amine](/img/structure/B3169947.png)

![2,3-Dihydro-benzo[1,4]oxazine-2,4-dicarboxylic acid 4-tert-butyl ester](/img/structure/B3169996.png)